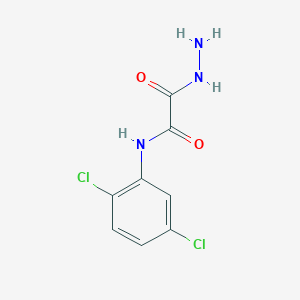![molecular formula C23H25N3O3S2 B2937618 N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide CAS No. 325977-67-1](/img/structure/B2937618.png)
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of this compound would include a thiazole ring attached to a dimethylphenyl group and a piperidine sulfonyl group. The exact structure could be determined using techniques such as X-ray crystallography or NMR spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Some predicted properties include a density of 1.3±0.1 g/cm3, a boiling point of 516.52°C, and a water solubility at 25°C of 3.279 mg/L .Aplicaciones Científicas De Investigación
Antimicrobial Activity
The thiazole derivatives, including our compound of interest, have been shown to possess potent antifungal and moderate antibacterial activities . These compounds can be designed and synthesized to target resistant strains of bacteria and fungi, offering a new avenue for treating infectious diseases that do not respond to conventional antibiotics.
Anti-inflammatory Properties
These derivatives also exhibit significant anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs that could be used to treat a variety of inflammatory conditions, from acute injuries to chronic diseases like arthritis.
Anticancer Potential
Thiazole derivatives have been recognized for their potential in anticancer therapy. Their ability to interact with various biological targets makes them suitable for the design of novel therapeutic agents aimed at different types of cancer .
Antitubercular Activity
The compound’s structural class has shown promising results in combating tuberculosis . The thiazole core can be modified to enhance its activity against Mycobacterium tuberculosis, the bacterium responsible for the disease .
Antidiabetic Effects
Thiazole derivatives are also being explored for their antidiabetic effects. They can play a role in the management of diabetes by influencing blood sugar levels and improving insulin sensitivity .
Antioxidant Properties
These compounds have demonstrated antioxidant properties, which are crucial in protecting the body from oxidative stress, a factor in many chronic diseases and aging processes .
Safety And Hazards
Propiedades
IUPAC Name |
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S2/c1-16-6-11-20(17(2)14-16)21-15-30-23(24-21)25-22(27)18-7-9-19(10-8-18)31(28,29)26-12-4-3-5-13-26/h6-11,14-15H,3-5,12-13H2,1-2H3,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFPKQVNGNWHAOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


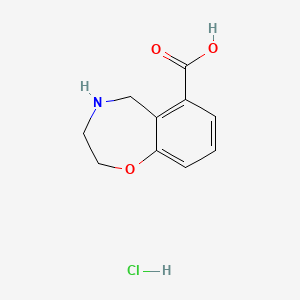
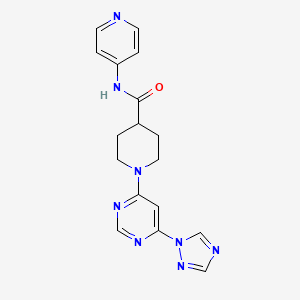

![3-(4-ethoxyphenyl)-6-methyl-5-((4-methylbenzyl)thio)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2937543.png)

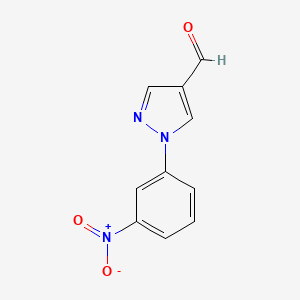
![N-(2-{2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}ethyl)-5-(1,2-dithiolan-3-yl)pentanamide](/img/structure/B2937548.png)
![Tert-butyl 3-amino-2-[(2-methylpropan-2-yl)oxy]propanoate;hydrochloride](/img/structure/B2937550.png)
![9-(2-methoxyethyl)-3-(3-methoxyphenoxy)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2937551.png)
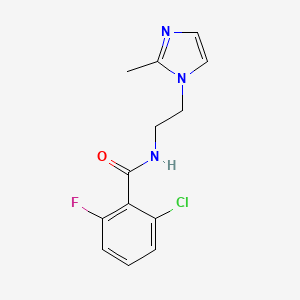
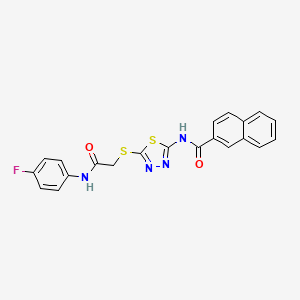
![N-(3-methoxybenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2937557.png)
